
CID 57262540
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 57262540” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details about the structure, properties, and biological activities of various compounds. This compound is a unique compound with specific characteristics and applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 57262540 involves a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:
Step 1: Initial reaction involving the combination of precursor chemicals under specific temperature and pressure conditions.
Step 2: Purification of the intermediate product using techniques such as recrystallization or chromatography.
Step 3: Final reaction to obtain this compound, followed by purification and characterization to ensure the desired chemical structure and properties.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk synthesis: Using large quantities of precursor chemicals and optimized reaction conditions to maximize yield.
Continuous monitoring: Employing advanced analytical techniques to monitor the reaction progress and ensure consistent quality.
Purification: Utilizing industrial-scale purification methods such as distillation, crystallization, and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
CID 57262540 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
CID 57262540 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in studies involving biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of CID 57262540 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to receptors: Interacting with specific receptors on the surface of cells, leading to a cascade of biochemical events.
Modulating pathways: Influencing various signaling pathways and cellular processes.
Enzyme inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.
Properties
Molecular Formula |
C6H13Si |
|---|---|
Molecular Weight |
113.25 g/mol |
InChI |
InChI=1S/C6H13Si/c1-2-7-5-3-4-6-7/h2-6H2,1H3 |
InChI Key |
WESGYBWZHSLDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


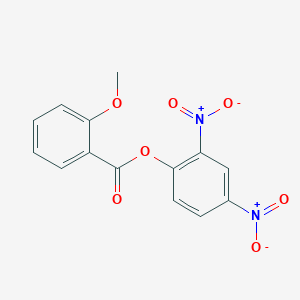

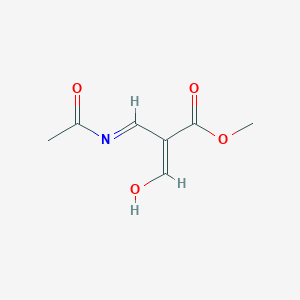
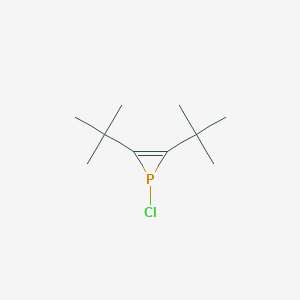
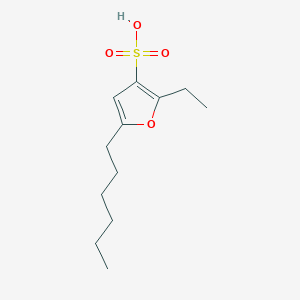
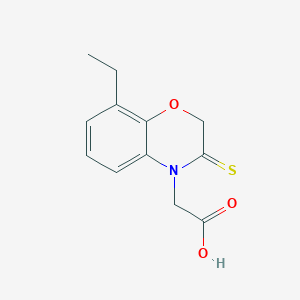
![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)
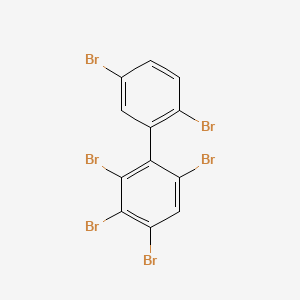
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL](/img/structure/B14311464.png)
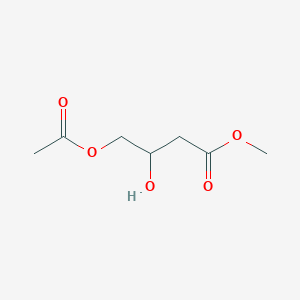
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)


